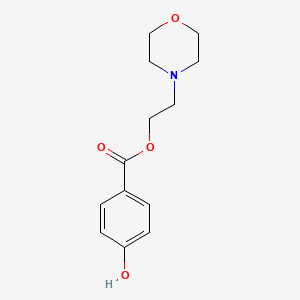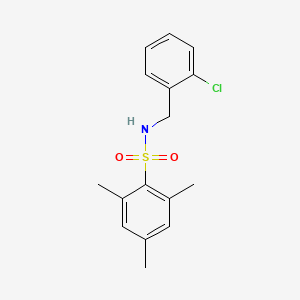
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom, and a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom) attached to a trimethylbenzene ring .
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory, viral, and cancer pathways. This leads to the inhibition of the production of pro-inflammatory cytokines, the inhibition of viral replication, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been shown to have good bioavailability and pharmacokinetic properties. In addition, this compound has been shown to be stable in various biological fluids such as blood, plasma, and urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is its broad range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields.
However, one of the limitations of this compound is its high cost of synthesis. This may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action to better understand how it inhibits the activity of certain enzymes and proteins.
Another direction is to explore its potential applications in other scientific research fields such as neurodegenerative diseases and autoimmune diseases.
Furthermore, future research could focus on optimizing the synthesis method of this compound to reduce the cost of synthesis and increase the yield of the final product.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product. This compound has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other scientific research fields, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide has potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been shown to exhibit antiviral properties by inhibiting the replication of the influenza virus. This makes it a potential candidate for the development of antiviral drugs.
In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPXESWBHWPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

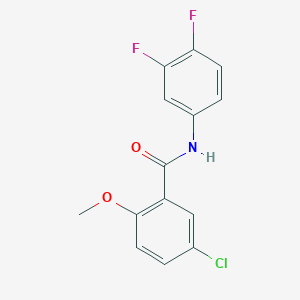
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
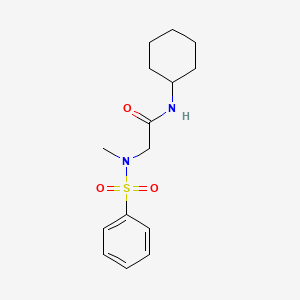
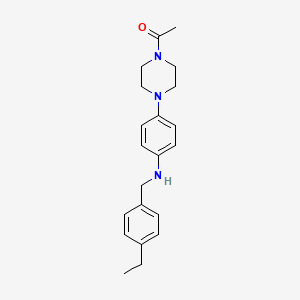

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
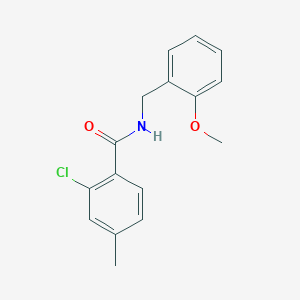
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)

